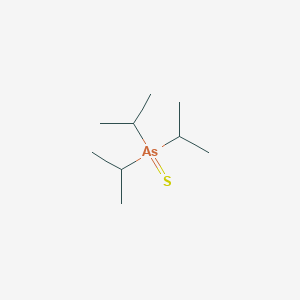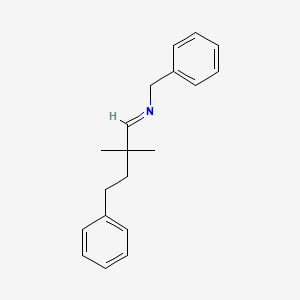
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate is an organic compound with the molecular formula C8H11BrO4 It is a derivative of cyclobutane, featuring two ester groups and a bromine atom attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-bromocyclobutane-1,3-dicarboxylate typically involves the bromination of dimethyl cyclobutane-1,3-dicarboxylate. One common method is the reaction of dimethyl cyclobutane-1,3-dicarboxylate with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form dimethyl cyclobutane-1,3-dicarboxylate.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of dimethyl cyclobutane-1,3-dicarboxylate derivatives.
Reduction: Formation of dimethyl cyclobutane-1,3-dicarboxylate.
Oxidation: Formation of cyclobutane-1,3-dicarboxylic acid derivatives.
Applications De Recherche Scientifique
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl 1-bromocyclobutane-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The ester groups can participate in various transformations, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl cyclobutane-1,3-dicarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Dimethyl 1-chlorocyclobutane-1,3-dicarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Dimethyl 1-fluorocyclobutane-1,3-dicarboxylate: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
Uniqueness
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions
Propriétés
Numéro CAS |
61168-46-5 |
|---|---|
Formule moléculaire |
C8H11BrO4 |
Poids moléculaire |
251.07 g/mol |
Nom IUPAC |
dimethyl 1-bromocyclobutane-1,3-dicarboxylate |
InChI |
InChI=1S/C8H11BrO4/c1-12-6(10)5-3-8(9,4-5)7(11)13-2/h5H,3-4H2,1-2H3 |
Clé InChI |
KZCBWXSDJNDOPK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(C1)(C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)



![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)


![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)


![2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)](/img/structure/B14601065.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)
